REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([C:11]#[C:12][CH3:13])[C:3]=1[CH:4]=O.[NH3:14].CO>>[F:10][C:8]1[CH:7]=[C:6]2[C:3](=[C:2]([F:1])[CH:9]=1)[CH:4]=[N:14][C:12]([CH3:13])=[CH:11]2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica-elution with 100% dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(N=CC2=C(C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |